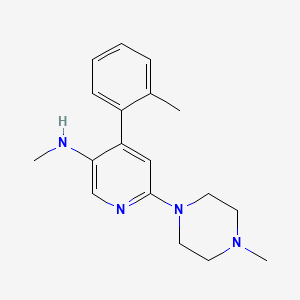

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Overview

Description

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS: 290297-25-5) is a pyridine derivative with a molecular formula of C₁₈H₂₄N₄ and a molecular weight of 296.41 g/mol. It is a key intermediate in the synthesis of Netupitant (CAS: 290297-26-6), a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Structurally, it features:

- A pyridine core substituted at positions 3, 4, and 4.

- An N-methylamine group at position 2.

- An o-tolyl (2-methylphenyl) group at position 3.

- A 4-methylpiperazine moiety at position 5.

The compound is commercially available with a purity of ≥98% (HPLC) and is utilized in pharmaceutical research for its role in modulating receptor binding and pharmacokinetic properties .

Preparation Methods

General Synthetic Route Overview

The synthesis typically proceeds through the following key stages:

Nitration of Pyridine Derivatives: Introduction of a nitro group at the 3-position of the pyridine ring to enable subsequent functional group transformations.

Reduction of Nitro to Amine: Conversion of the nitro group to an amine group, providing a reactive site for further modification.

Methylation of Amine: Formation of the N-methyl amine at the 3-position by methylation of the primary amine.

Introduction of 4-Methylpiperazin-1-yl Group: Via nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination, the 4-methylpiperazine moiety is attached at the 6-position of the pyridine ring.

Attachment of o-Tolyl Group: The o-tolyl substituent is introduced through substitution reactions, often involving halogenated intermediates and organometallic coupling.

This telescoped approach ensures regioselectivity and functional group compatibility, optimizing yield and purity.

Stepwise Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | Pyridine derivative + nitrating agent (e.g., HNO3) | Controlled temperature to avoid overnitration |

| Reduction | Fe/HCl or catalytic hydrogenation (H2, Pd/C) | Converts nitro to amine |

| Methylation | Methyl iodide or formaldehyde + reducing agent | Selective N-methylation of amine |

| Piperazine substitution | 4-Methylpiperazine, Pd catalyst (e.g., Pd2(dba)3), base (Cs2CO3), solvent (DMF), 35–100°C | Buchwald-Hartwig amination preferred for coupling efficiency |

| o-Tolyl group introduction | 2-Halo-o-tolyl derivatives, Pd catalyst or nucleophilic substitution | Cross-coupling reactions or SNAr |

Industrial Production Considerations

Continuous Flow Reactors: Used to enhance reaction control, heat transfer, and scalability.

Catalyst Optimization: Palladium-based catalysts with ligands tailored to improve coupling selectivity and turnover.

Solvent Selection: Polar aprotic solvents such as DMF or toluene are common; solvent mixtures may be optimized for solubility and reaction kinetics.

Purification: Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.

Catalyst and Base Effects on Coupling Efficiency

| Catalyst/Base Combination | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Pd2(dba)3 / Cs2CO3 | 80 | 65–70 | >95 | Optimal for Buchwald-Hartwig amination |

| CuBr / K2CO3 | 100 | 55–60 | 90–92 | Less efficient, more side products |

| Pd(PPh3)4 / NaH | 90 | 60–65 | 93 | Moderate yield, requires careful handling |

Temperature and Solvent Influence

Higher temperatures (90–100°C) accelerate coupling but may increase side reactions.

DMF provides better solubility and reaction rates compared to toluene or dioxane.

Reaction times range from 5 to 16 hours depending on step and scale.

Purification and Characterization

Chromatographic purification uses gradient elution from hexane to ethyl acetate.

Structural confirmation via ¹H and ¹³C NMR shows characteristic aromatic and piperazine signals.

High-resolution mass spectrometry confirms molecular ion at m/z 297.21 ([M+H]⁺).

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nitration | Pyridine derivative | HNO3, controlled temperature | 3-Nitropyridine derivative |

| 2 | Reduction | 3-Nitropyridine derivative | Fe/HCl or H2/Pd-C | 3-Aminopyridine derivative |

| 3 | Methylation | 3-Aminopyridine derivative | Methyl iodide, base | N-Methyl-3-aminopyridine derivative |

| 4 | Piperazine substitution | N-Methyl-3-aminopyridine derivative | 4-Methylpiperazine, Pd catalyst, Cs2CO3, DMF | N-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine intermediate |

| 5 | o-Tolyl group addition | Above intermediate | 2-Halo-o-tolyl derivative, Pd catalyst, base | N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine |

The 4-methylpiperazine moiety introduces stereochemical considerations; diastereomers can be resolved by chiral chromatography.

NMR proton coupling patterns (δ 3.7–3.8 ppm region) help distinguish stereochemical configurations.

X-ray crystallography confirms molecular conformation and dihedral angles between pyridine and piperazine rings.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can be performed to reduce nitro groups or other functional groups present in the molecule.

Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxides and hydroxides of the compound.

Reduction Products: Reduced forms of the compound, such as amines.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H24N4

- Molecular Weight : 296.410 g/mol

- CAS Number : 290297-25-5

- Structure : The compound features a pyridine ring with an o-tolyl group and a 4-methylpiperazin-1-yl moiety, which contributes to its unique biological activity.

Chemistry

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine serves as a versatile building block in organic synthesis. Its structural characteristics allow for the development of more complex molecules, making it valuable in various chemical reactions, such as:

- Oxidation

- Reduction

- Substitution

These reactions are essential for synthesizing analogs and exploring structure-activity relationships in drug development.

Biology

The compound acts as a biological probe to investigate various biological processes. It has been shown to interact with specific molecular targets, making it useful in understanding cellular mechanisms and pathways.

Antiemetic Properties

Netupitant is primarily recognized for its role as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is involved in the regulation of nausea and vomiting, particularly in chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated that:

- Efficacy : Netupitant significantly reduces both acute and delayed CINV when combined with other antiemetic agents like palonosetron.

Pain Management

Research suggests that due to its action on the NK1 receptor, Netupitant may have potential applications in managing chronic pain conditions. Ongoing studies are investigating its efficacy in this area.

Anxiety Disorders

Preliminary findings indicate that NK1 antagonists, including Netupitant, may possess anxiolytic properties, warranting further exploration in treating anxiety disorders.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs and agrochemicals. Its derivatives can be employed to create active ingredients for pesticides and herbicides.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Netupitant:

- Clinical Trial on CINV : A randomized controlled trial showed that cancer patients treated with Netupitant experienced significantly lower rates of nausea compared to those receiving standard treatment alone.

- Mechanistic Studies : Research using animal models indicated that administration of Netupitant leads to decreased levels of substance P in the central nervous system (CNS), correlating with reduced nausea responses.

Mechanism of Action

The mechanism by which N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related pyridine/piperazine derivatives:

Key Structural and Functional Insights:

Core Heterocycle Variations: Pyridine vs. Quinazoline/Oxazole/Pyrimidine: The target’s pyridine core offers moderate aromaticity and solubility, whereas quinazoline (e.g., Compound 7n) provides a larger planar structure for kinase binding . Nicotinamide vs. Methylamine: The carboxamide group in CAS 342417-01-0 enhances hydrogen bonding, making it suitable for targeting enzymes like kinases .

Substituent Effects: N-Methyl Group: The target’s N-methylamine increases lipophilicity and bioavailability compared to the non-methylated analog (CAS 290297-24-4) . Piperazine vs. Methylpiperazine: Methylpiperazine in the target improves solubility and reduces off-target interactions compared to unsubstituted piperazine derivatives .

Synthetic Utility :

- The target compound is optimized for coupling reactions in Netupitant synthesis, whereas analogs like CAS 342417-01-0 require additional steps for amide bond formation .

Biological Activity

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, commonly referred to as Netupitant , is a chemical compound recognized primarily for its role as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, particularly in the central nervous system (CNS), including pain perception, nausea, and vomiting .

- Molecular Formula : C18H24N4

- Molecular Weight : 296.410 g/mol

- CAS Number : 290297-25-5

- Density : 1.1 g/cm³

- Boiling Point : 478.2 °C at 760 mmHg

- Flash Point : 243.0 °C

Netupitant's primary mechanism involves the blockade of the NK1 receptor, which is crucial in mediating the effects of substance P, a neuropeptide associated with pain and nausea. By inhibiting this receptor, Netupitant effectively reduces nausea and vomiting, particularly those induced by chemotherapy and postoperative conditions .

Antiemetic Properties

Netupitant has been extensively studied for its antiemetic properties. Clinical trials have demonstrated its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). For instance:

- In a randomized controlled trial, patients receiving highly emetogenic chemotherapy showed a significant reduction in both acute and delayed CINV when treated with Netupitant combined with palonosetron .

Other Potential Applications

Research is ongoing to explore additional therapeutic applications of Netupitant beyond its antiemetic effects. These include:

- Pain Management : Due to its action on the NK1 receptor, there is potential for its use in managing chronic pain conditions.

- Anxiety Disorders : Preliminary studies suggest that NK1 antagonists may have anxiolytic effects, warranting further investigation into their role in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The structure of Netupitant allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry. Its unique combination of functional groups contributes to its specific biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Netupitant | C18H24N4 | NK1 receptor antagonist |

| Analog 1 | C17H22N4 | Lacks methyl group on nitrogen |

| Analog 2 | C17H22N4 | Different piperidine structure |

This table illustrates how variations in the molecular structure can influence biological activity and pharmacological profiles .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Netupitant in clinical settings:

- Clinical Trial on CINV : A study involving cancer patients demonstrated that those treated with Netupitant experienced significantly lower rates of nausea compared to those receiving standard treatment alone .

- Mechanistic Studies : Research utilizing animal models has shown that administration of Netupitant leads to decreased levels of substance P in the CNS, correlating with reduced nausea responses .

Q & A

Q. Basic: What are the key synthetic routes for N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, and how do reaction conditions influence yield and purity?

Answer:

The compound is synthesized via telescoped processes involving nucleophilic substitution and coupling reactions. For example, a pyridinyl intermediate can undergo Buchwald-Hartwig amination with 4-methylpiperazine under palladium catalysis . Key parameters include:

- Catalyst selection : Copper(I) bromide or cesium carbonate improves coupling efficiency in aromatic amination .

- Temperature : Reactions often proceed at 35–100°C to balance reaction rate and side-product formation .

- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the target compound (>95% purity) .

Q. Advanced: How does stereochemistry at the piperazine ring affect the compound’s physicochemical properties, and what methods resolve diastereomers?

Answer:

The 4-methylpiperazine moiety introduces stereochemical complexity. Diastereomers (e.g., (1R,4R) vs. (1S,4S) configurations) exhibit distinct NMR and MS profiles:

- NMR differentiation : Proton coupling patterns (e.g., δ 3.73–3.68 ppm for axial vs. equatorial protons) and splitting in NMR distinguish stereoisomers .

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) resolves enantiomers with >99% enantiomeric excess .

- Impact on bioactivity : Stereochemistry influences solubility and binding affinity in downstream pharmacological applications .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- NMR : Key signals include aromatic protons (δ 7.1–8.6 ppm), methyl groups (δ 2.1–2.7 ppm), and piperazine protons (δ 2.3–3.7 ppm) .

- Mass spectrometry (ESI+) : The molecular ion [M+H]+ at m/z 296.4 confirms the molecular formula .

- HPLC : Retention time shifts under gradient elution (e.g., 0–100% acetonitrile/water) help detect impurities (<2%) .

Q. Advanced: How do solvent polarity and temperature affect the compound’s aggregation behavior, and what analytical strategies mitigate this in photophysical studies?

Answer:

In acetonitrile or DMF/ethanol mixtures, aggregation occurs at concentrations as low as 5–10 µM, leading to red-shifted emission spectra (e.g., λem shifts from 641 nm to 676 nm at 77 K) . Mitigation strategies include:

- Low-temperature studies : Measurements in glassy matrices (e.g., 1:5:5 DMF/methanol/ethanol) suppress aggregation .

- Concentration control : Dilute solutions (<1 µM) minimize dimerization, validated via concentration-dependent emission quenching .

Q. Basic: What are the common impurities or degradation products during synthesis, and how are they identified and quantified?

Answer:

- Impurity profiling : Common impurities include unreacted pyridinyl precursors (e.g., 6-chloro intermediates) and des-methyl derivatives .

- Analytical methods : LC-MS/MS with MRM transitions (e.g., m/z 296 → 198 for the parent ion) quantifies impurities at <0.1% levels .

- Forced degradation : Acidic hydrolysis (0.1 M HCl) generates the hydrochloride salt, detectable via NMR (δ 8.6 ppm for protonated amine) .

Q. Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions, and how do electronic parameters guide catalyst selection?

Answer:

- DFT calculations : Frontier molecular orbital (FMO) analysis identifies the LUMO at the pyridinyl C3 position as the electrophilic site for amination .

- Catalyst optimization : Copper(I) bromide lowers the activation energy for Ullmann-type couplings, while cesium carbonate deprotonates amines to enhance nucleophilicity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving reaction rates by 30–40% .

Q. Advanced: How does the o-tolyl substituent influence the compound’s π-π stacking interactions in solid-state crystallography?

Answer:

The o-tolyl group adopts a twisted conformation (51.7° relative to the pyridine plane), reducing π-π overlap and favoring intermolecular CH-π interactions. Single-crystal X-ray diffraction reveals:

- Packing motifs : Offset stacking along the a-axis with interplanar distances of 3.5–3.7 Å .

- Thermal stability : Twisting increases melting points (>150°C) compared to planar analogs .

Q. Basic: What regulatory considerations apply to this compound as a pharmaceutical intermediate?

Answer:

Properties

IUPAC Name |

N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-14-6-4-5-7-15(14)16-12-18(20-13-17(16)19-2)22-10-8-21(3)9-11-22/h4-7,12-13,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQDUKXKKBAUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2NC)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.